molecular formula C16H19NO4 B2828713 N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide CAS No. 868214-90-8

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2828713
CAS No.: 868214-90-8
M. Wt: 289.331
InChI Key: FGPDPLVKFWLVNA-UHFFFAOYSA-N
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Description

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to the chromene (benzopyran) class of heterocycles, a scaffold renowned for its diverse pharmacological potential and prevalence in numerous natural products . Researchers are particularly interested in this molecule due to the demonstrated bioactivity of its structural analogs. Chromene-based scaffolds have been identified as attractive candidates for cancer therapy . Specifically, novel chromeno[2,3-d]pyrimidinone derivatives have shown promising anticancer activity against aggressive triple-negative breast cancer (TNBC) cell lines, inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis . Furthermore, the 3-carboxamide moiety on the coumarin core is a critical structural feature for biological activity. Research on closely related 3-carboxamido coumarins has revealed their potential as potent and selective inhibitors of monoamine oxidases (MAOs), which are crucial enzymes regulating neurotransmitters and are significant targets for neurological and psychiatric conditions . One such analog, differing in its N-substituent, was reported as an exceptionally selective human MAO-B inhibitor with a sub-micromolar IC50 value . The structure-activity relationship (SAR) of these compounds indicates that the nature of the substituents on the carboxamide nitrogen can profoundly influence potency and selectivity . This makes this compound a valuable chemical tool for probing biological mechanisms and a promising hit compound for further optimization in developing new therapeutic agents for oncology and neuroscience. This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-butyl-6-methoxy-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-5-8-17(2)15(18)13-10-11-9-12(20-3)6-7-14(11)21-16(13)19/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPDPLVKFWLVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid. The reaction proceeds smoothly under mild conditions, yielding the desired chromene derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a precursor for synthesizing other heterocyclic compounds.

    Biology: It has been studied for its potential as a G protein-coupled receptor GPR35 agonist.

    Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.

    Industry: Its unique structural features make it a valuable compound for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as G protein-coupled receptors. As an agonist for GPR35, the compound can modulate various signaling pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin-Carboxamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound - N-butyl, N-methyl (carboxamide)
- 6-methoxy (chromene)
C₁₇H₁₉NO₄ 301.34 Enhanced lipophilicity due to alkyl groups; potential for altered pharmacokinetics.
N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide - N,N-dibenzyl (carboxamide)
- 6-methoxy (chromene)
C₂₅H₂₁NO₄ 399.44 Increased steric bulk from benzyl groups; may reduce membrane permeability.
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide - 4-bromophenyl (carboxamide)
- 6-methoxy (chromene)
C₁₇H₁₂BrNO₄ 374.2 Electrophilic bromine atom may enhance reactivity or binding to biological targets.
N-butyl-8-methoxy-N-methyl-6-nitro-2-oxochromene-3-carboxamide - N-butyl, N-methyl (carboxamide)
- 8-methoxy, 6-nitro (chromene)
C₁₇H₁₈N₂O₆ 346.34 Nitro group introduces strong electron-withdrawing effects, potentially altering electronic properties and stability.

Functional Implications

Lipophilicity and Bioavailability: The N-butyl and N-methyl groups in the target compound likely increase lipophilicity compared to the dibenzyl derivative , which may improve membrane permeability but reduce aqueous solubility.

Electronic Effects :

  • The 6-methoxy group in the target compound and its analogs acts as an electron-donating substituent, influencing the chromene ring’s electronic density. By comparison, the 6-nitro and 8-methoxy groups in create a mixed electronic environment, which could impact photophysical properties or metabolic stability.

Steric Considerations :

  • The dibenzyl substitution in introduces significant steric hindrance, which may limit conformational flexibility and interaction with biological targets. The target compound’s smaller alkyl groups (butyl/methyl) likely offer a balance between steric effects and functional versatility.

Synthetic and Analytical Challenges :

  • Crystallographic data for such compounds may require advanced refinement tools (e.g., SHELXL ) due to conformational disorder caused by flexible alkyl chains. Visualization software like Mercury aids in analyzing packing motifs and hydrogen-bonding patterns, critical for understanding solid-state behavior.

Biological Activity

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound belongs to the chromene family, characterized by a fused benzopyran structure. The synthesis typically involves:

  • Formation of the Chromene Core : This is achieved through cyclization reactions involving suitable phenolic derivatives and aldehydes or ketones under acidic or basic conditions.
  • Methoxy Group Introduction : Methylation of the hydroxyl group on the chromene core is performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Carboxamide Group Formation : This step involves reacting the chromene derivative with butylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or through direct amidation methods .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially modulating immune responses.
  • Receptor Interaction : It may interact with specific receptors, influencing cellular signaling pathways related to proliferation and apoptosis.
  • Oxidative Stress Modulation : The compound exhibits antioxidant properties, which can protect cells from oxidative damage .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. Studies have shown:

  • Inhibition of Cancer Cell Proliferation : The compound effectively reduces the proliferation of various cancer cell lines, including breast and colon cancer cells.
Cell LineIC50 (µM)
MCF-7 (Breast)15
HT29 (Colon)12

These findings suggest that the compound may induce apoptosis in cancer cells through intrinsic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate:

  • Reduction of Pro-inflammatory Cytokines : Treatment with this compound significantly lowers levels of TNF-alpha and IL-6 in activated macrophages.
CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha20050
IL-615030

This suggests a potential role for the compound in managing chronic inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:

  • Alzheimer's Disease Models : The compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.
    • IC50 against AChE : 0.27 µM, indicating potent inhibitory activity compared to standard drugs .
  • Oxidative Stress Protection : In neuronal cell lines, this compound demonstrated protective effects against hydrogen peroxide-induced oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • Conducted on various cancer types, this study reported a dose-dependent reduction in cell viability.
    • Mechanistic studies suggested that apoptosis was mediated through mitochondrial pathways.
  • Inflammation Model :
    • In vivo studies using animal models showed significant reductions in paw edema following administration of the compound, supporting its anti-inflammatory claims.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide?

The compound is typically synthesized via multi-step routes involving:

  • Coupling reactions : Amide bond formation between the chromene-carboxylic acid derivative and N-butyl-N-methylamine using coupling agents like EDCl/HOBt under anhydrous conditions .
  • Chromene core construction : Condensation of substituted salicylaldehydes with activated methylene compounds (e.g., Meldrum’s acid) in ethanol at reflux (70–80°C) to form the 2-oxo-2H-chromene scaffold .
  • Methoxy group introduction : Electrophilic substitution or nucleophilic demethylation, optimized via TLC monitoring and purified by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized structurally in academic research?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using SHELXL for refinement, providing bond lengths, angles, and intermolecular interactions .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl3_3 or DMSO-d6_6) confirm substituent positions, with methoxy protons resonating at δ 3.8–4.1 ppm and carbonyl carbons at δ 160–180 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C18_{18}H23_{23}NO4_4: 317.1627) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioassay results (e.g., IC50_{50} variability) require:

  • Orthogonal assays : Cross-validate using enzyme inhibition, cell viability (MTT assay), and binding studies (SPR or ITC) to confirm target engagement .
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Concentration gradients : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear dose-response relationships caused by aggregation or off-target effects .

Q. What strategies optimize the compound’s synthetic yield and scalability?

  • Reaction condition screening : Use design-of-experiment (DoE) approaches to vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)2_2) .
  • Microwave/ultrasound assistance : Reduce reaction time (e.g., from 24 h to 2 h) and improve yield (15–20% increase) in amidation steps .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

Q. How do substituent modifications (e.g., N-alkyl vs. N-aryl) impact biological activity?

  • Comparative SAR studies : Replace the N-butyl group with shorter chains (methyl, ethyl) or aromatic rings to assess changes in logP and target binding.
  • Example: N-Methyl analogs show reduced cytotoxicity (IC50_{50} > 50 µM vs. 10 µM for N-butyl) due to decreased lipophilicity .
    • Computational modeling : Docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with hydrophobic enzyme pockets, guiding rational design .

Q. What advanced techniques elucidate hydrogen-bonding patterns in its crystal lattice?

  • Graph set analysis : Classify motifs (e.g., R22_2^2(8) rings) using Mercury software to identify π-π stacking and C=O···H-N interactions critical for stability .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H···O/N vs. H···H) via CrystalExplorer, revealing how methoxy groups influence packing efficiency .

Methodological Guidance

Q. How to design a robust experimental protocol for assessing its stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions for 24–72 h .
  • LC-MS monitoring : Identify degradation products (e.g., hydrolyzed carboxamide) using a C18 column and ESI+ mode .

Q. What computational approaches predict its ADMET properties?

  • SwissADME : Estimate bioavailability (TPSA > 60 Å2^2 suggests poor absorption) and CYP450 inhibition risk .
  • ProTox-II : Predict toxicity endpoints (e.g., LD50_{50}) based on structural alerts like the nitro group .

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